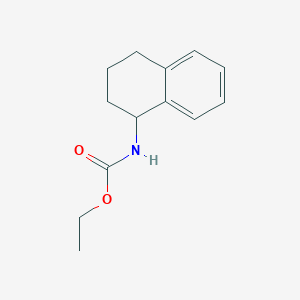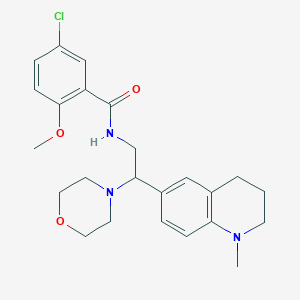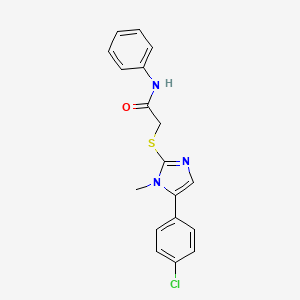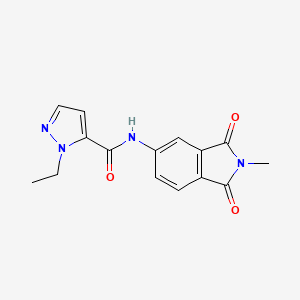![molecular formula C12H15F2NO B2683865 N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1184769-72-9](/img/structure/B2683865.png)
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFE-CPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not yet fully understood. However, it is believed to work by modulating the activity of certain receptors and neurotransmitters in the brain. Specifically, this compound has been shown to bind to the serotonin transporter and inhibit its activity, which could lead to an increase in serotonin levels in the brain. This increase in serotonin levels could then lead to the therapeutic effects of this compound in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to reduce the levels of certain stress hormones such as cortisol. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine for lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on studying the effects of this compound in human subjects, which could help to determine its potential as a therapeutic agent for the treatment of various disorders. Finally, research could focus on developing new synthesis methods for this compound, which could make it more accessible for use in various fields.
合成方法
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine can be synthesized through a multi-step process that involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in various fields such as pharmacology, neurology, and biochemistry. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In neurology, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease. In biochemistry, this compound has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-4-2-1-3-9(11)7-15-10-5-6-10/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFYQDEQWOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683790.png)
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
